

Biological Activity of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

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Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the thiophene moiety is a crucial component in numerous therapeutic agents, contributing to enhanced potency and favorable pharmacokinetic profiles. [6] The conjugation of these two heterocyclic systems in the form of 5-Thiophen-2-yl-isoxazole derivatives has yielded promising compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While direct biological data for **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** is not extensively available in the reviewed literature, this document extrapolates potential activities and testing methodologies based on closely related analogues.

Anticipated Biological Profile

Based on the activities of structurally similar 5-Thiophen-2-yl-isoxazole derivatives, it is hypothesized that **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** could exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for this class of compounds

appears to be the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.^[6]^[7]

Quantitative Data for 5-Thiophen-2-yl-isoxazole Derivatives

The following tables summarize the in vitro cytotoxicity data for several 5-Thiophen-2-yl-isoxazole and 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of the core scaffold.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives^[7]

Compound ID	Cancer Cell Line	IC50 (μM)
TTI-6	MCF-7 (Breast)	1.91
TTI-4	MCF-7 (Breast)	2.63

Table 2: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives^[7]

Compound ID	Cancer Cell Line	IC50 (μM)
Compound 20b	HepG-2 (Liver)	4.37 ± 0.7
Compound 20b	A-549 (Lung)	8.03 ± 0.5

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** and its analogues.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 2.6×10^4 cells/well and incubated for 72 hours until confluent.[8]
- **Compound Treatment:** The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100, 500 $\mu\text{g/ml}$) and incubated for 24 hours.[8]
- **MTS Reagent Addition:** After the treatment period, 20 μl of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[8]
- **Incubation and Measurement:** The plate is incubated at 37°C for 2 hours. The absorbance is then measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

- **Cell Treatment:** Cells are treated with the test compound at its predetermined IC50 concentration for a specified period (e.g., 24 hours).
- **Cell Harvesting and Staining:** Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

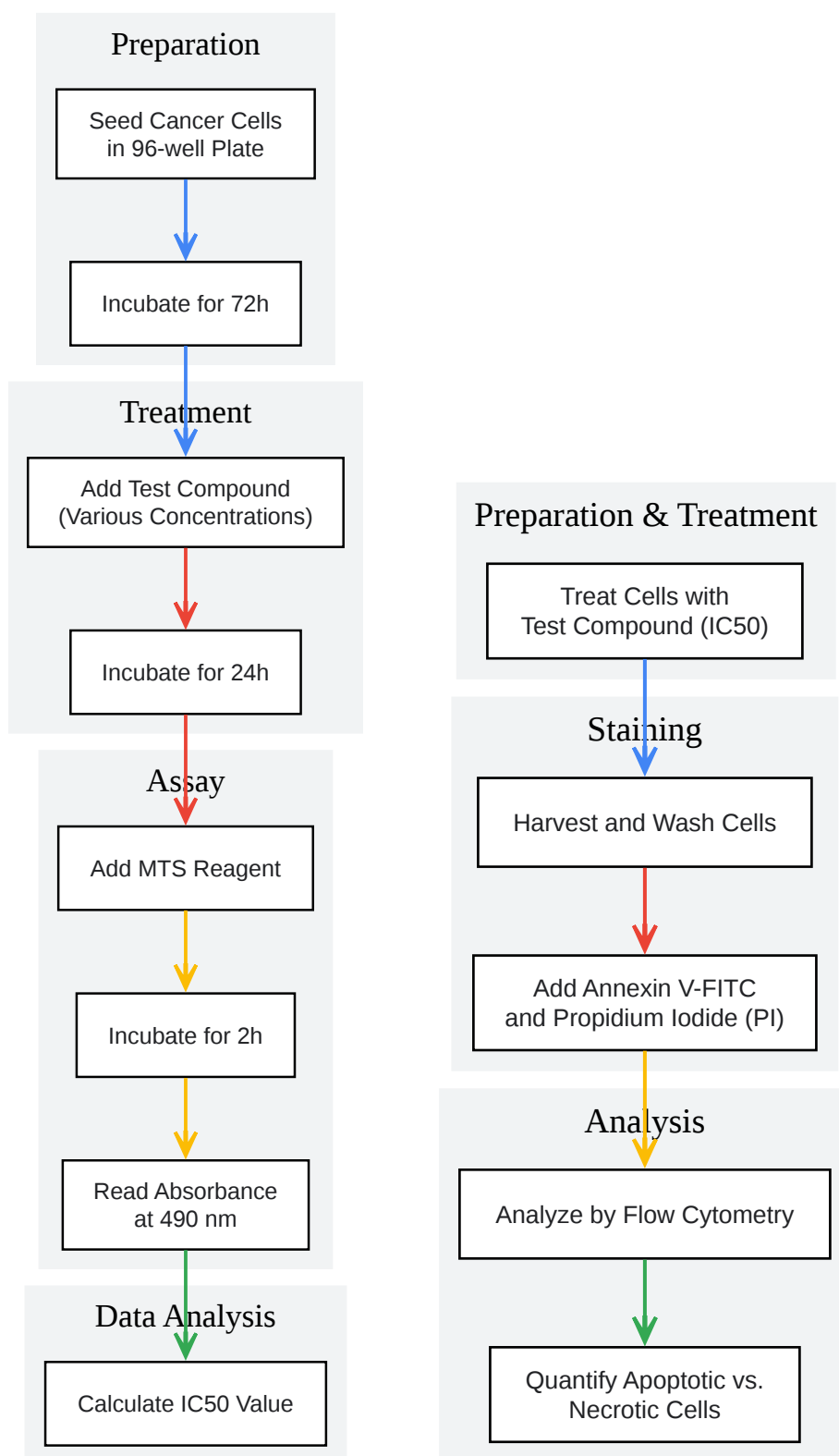
Signaling Pathways and Mechanisms of Action

Derivatives of 5-(Thiophen-2-yl)isoxazole have been shown to exert their anticancer effects by targeting specific molecular pathways.

Estrogen Receptor Alpha (ER α) Inhibition

In breast cancer cells, certain 5-(Thiophen-2-yl)isoxazole derivatives have been identified as inhibitors of Estrogen Receptor Alpha (ER α).^[6] ER α is a crucial nuclear hormone receptor that plays a significant role in the progression of some breast cancers.^[6] Inhibition of ER α signaling can lead to the induction of apoptosis.^[6]^[9]





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